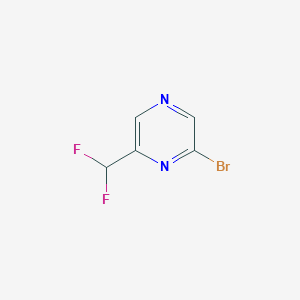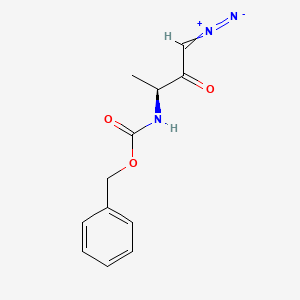
Z-L-Ala-CHN2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-L-Ala-CHN2 typically involves the protection of the amino group of alanine with a benzyl carbamate group, followed by the introduction of a diazo group. The reaction conditions often require the use of strong bases and diazo transfer reagents. For example, the synthesis can be carried out by reacting benzyl carbamate-protected alanine with a diazo transfer reagent such as p-toluenesulfonyl azide in the presence of a base like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazo compounds.
Chemical Reactions Analysis
Types of Reactions
Z-L-Ala-CHN2 undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be substituted by nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions, forming cyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, bases such as triethylamine, and solvents like dichloromethane. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent decomposition of the diazo group .
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions with amines can yield amino derivatives, while cycloaddition reactions can produce various cyclic structures.
Scientific Research Applications
Z-L-Ala-CHN2 has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.
Biology: The compound is used in the study of enzyme mechanisms, as it can act as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of Z-L-Ala-CHN2 involves its interaction with enzymes, particularly proteases. The diazo group can form a covalent bond with the active site of the enzyme, inhibiting its activity. This makes this compound a valuable tool in studying enzyme function and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Z-Tyr-Ala-CHN2: Another diazo compound with similar inhibitory properties against enzymes like cathepsin L.
Z-Phe-Ala-CHN2: A related compound used in similar biochemical applications.
Uniqueness
Z-L-Ala-CHN2 is unique due to its specific structure, which allows it to interact with a wide range of enzymes.
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
benzyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C12H13N3O3/c1-9(11(16)7-14-13)15-12(17)18-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,15,17)/t9-/m0/s1 |
InChI Key |
DOUDVLKNDXOMIW-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine](/img/structure/B12332350.png)
![[(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate](/img/structure/B12332356.png)
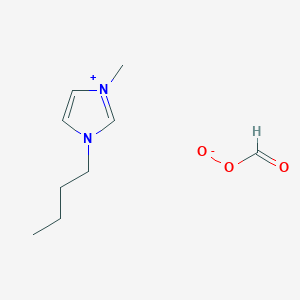
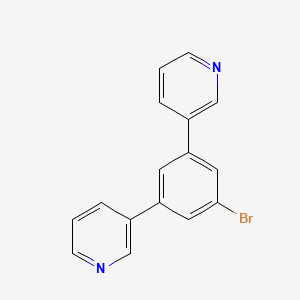

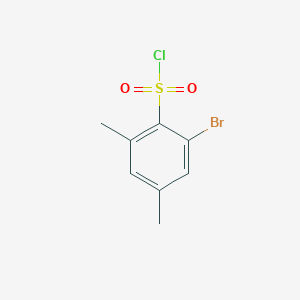
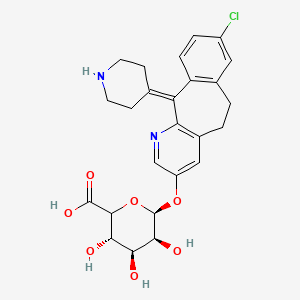
![5-[3-(hydroxymethyl)phenyl]-5H-pyrimidin-2-one](/img/structure/B12332379.png)
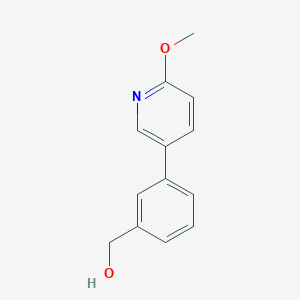

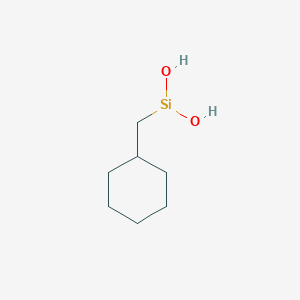
![4,4'-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one]](/img/structure/B12332410.png)
![3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B12332417.png)
